3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
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Overview
Description
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinophenyl Intermediate: This step involves the reaction of 4-nitroaniline with morpholine under specific conditions to yield 4-(morpholin-4-yl)aniline.
Coupling with Pyrrolidinone: The intermediate is then coupled with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to form the desired pyrrolidinone derivative.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, with similar structural features.
N-Acyl-morpholine-4-carbothioamides: Compounds with comparable morpholine and phenyl groups.
Uniqueness
This detailed article provides a comprehensive overview of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15(26)30-19-4-2-3-18(13-19)25-21(27)14-20(22(25)28)23-16-5-7-17(8-6-16)24-9-11-29-12-10-24/h2-8,13,20,23H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGSWUOZIJAFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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